

Chloro(dimethyl)octylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chloro(dimethyl)octylsilane*

Cat. No.: *B101613*

[Get Quote](#)

An in-depth examination of the properties, applications, and experimental considerations of **Chloro(dimethyl)octylsilane** for professionals in research and drug development.

Chloro(dimethyl)octylsilane is a versatile organosilicon compound with significant applications across various scientific disciplines, including materials science, analytical chemistry, and nanotechnology. Its utility stems from the reactive chlorosilyl group, which allows for the covalent modification of surfaces, and the octyl chain, which imparts hydrophobicity. This guide provides a comprehensive overview of its chemical and physical properties, outlines its primary applications, and presents a general experimental workflow for its use in surface modification.

Core Properties and Specifications

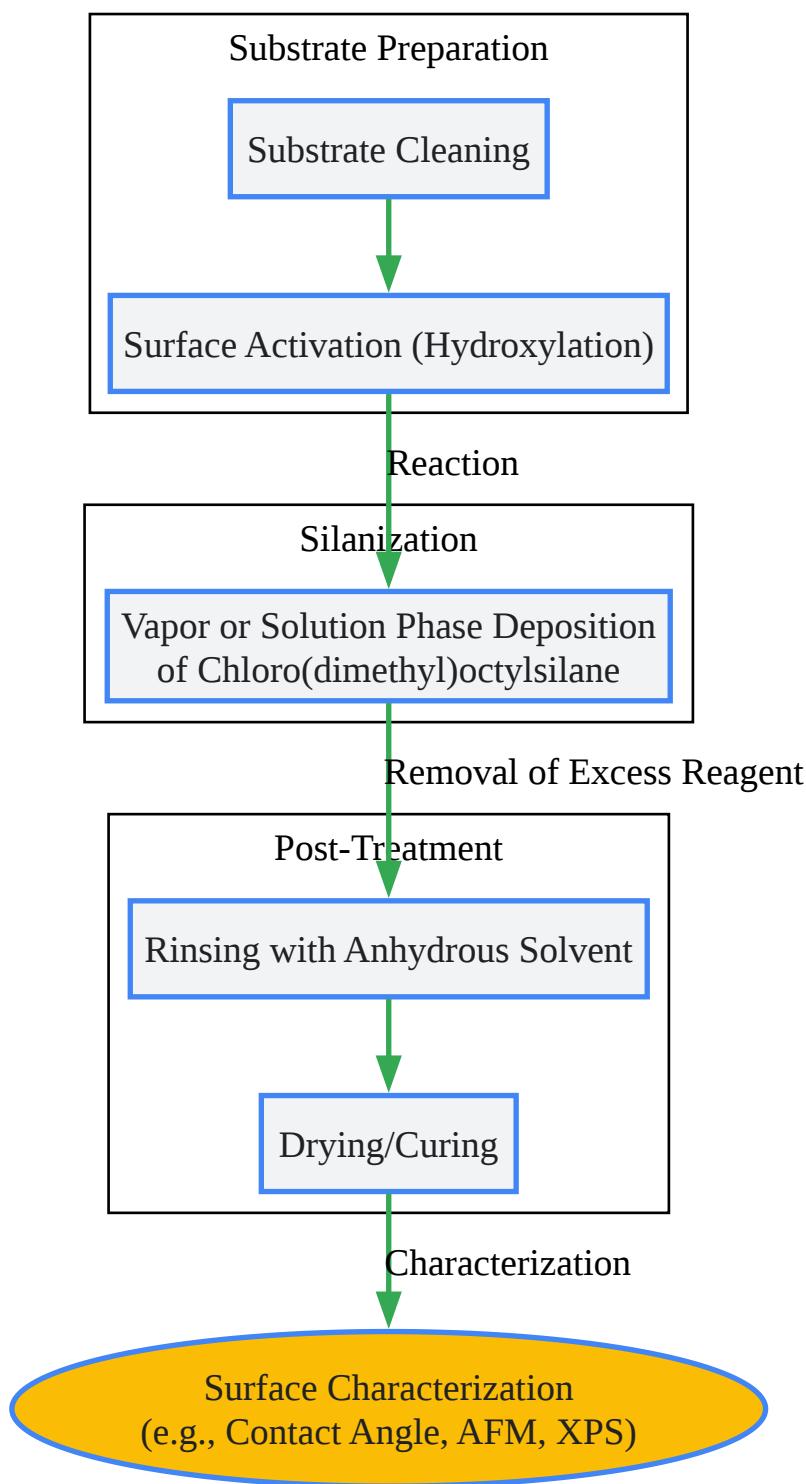
Chloro(dimethyl)octylsilane, also known as octyldimethylchlorosilane, is a colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	18162-84-0	[1] [2] [3] [4] [5]
Molecular Weight	206.83 g/mol	[1] [2] [3] [5] [6]
Molecular Formula	C ₁₀ H ₂₃ ClSi	[1] [2] [3] [5]
Synonyms	Dimethyloctylchlorosilane, Octyldimethylchlorosilane	[1] [2] [3] [6]
Appearance	Colorless liquid	[1] [2]
Density	0.873 g/mL at 25 °C	[1] [2] [3]
Boiling Point	222-225 °C	[1] [2] [3]
Refractive Index	n _{20/D} 1.435	[1] [2] [3]

Key Applications in Research and Development

The unique chemical structure of **chloro(dimethyl)octylsilane** makes it a valuable reagent in a multitude of applications. Its ability to form stable siloxane bonds is particularly useful for imparting hydrophobic properties to various substrates.[\[1\]](#)

Surface Modification: A primary application is the modification of surfaces to enhance hydrophobicity.[\[2\]](#) This is valuable for coatings on electronics and in the automotive industry.[\[2\]](#) The reactive chloro-silyl group can covalently bond to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.


Chromatography: In analytical chemistry, it is used as a silylating agent to enhance the volatility and improve the detection of compounds in gas chromatography and mass spectrometry.[\[1\]](#) It is also instrumental in preparing bonded stationary phases for high-performance liquid chromatography (HPLC), particularly in reversed-phase liquid chromatography (RPLC).

Nanotechnology: This compound is utilized in the synthesis of silica nanoparticles, which have a wide range of applications from drug delivery to cosmetics.[\[2\]](#) It can be used to modify the surface of nanoparticles to create stable and redispersible hydrophobic nanoparticles.

Biomedical Applications: In the medical field, **chloro(dimethyl)octylsilane** is used to modify biomaterials to improve their biocompatibility for use in implants and other medical devices.^[2] Organosilicon compounds, in general, are being explored for creating nanoparticles, liposomes, and microcapsules to improve drug stability and facilitate targeted delivery.

Experimental Workflow: Surface Modification

The following diagram illustrates a typical experimental workflow for the surface modification of a substrate using **chloro(dimethyl)octylsilane**. This process is fundamental to many of its applications.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for surface modification using **chloro(dimethyl)octylsilane**.

Detailed Experimental Protocol Considerations

While the specific parameters will vary based on the substrate and desired outcome, a general protocol for surface modification involves the following steps:

- **Substrate Cleaning and Activation:** The substrate (e.g., glass slide, silica nanoparticles) must be thoroughly cleaned to remove any organic contaminants. This is often followed by an activation step to generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a common, though highly corrosive, agent for this purpose.
- **Silanization Reaction:** The cleaned and activated substrate is then exposed to **chloro(dimethyl)octylsilane**. This can be done through either vapor phase deposition in a vacuum desiccator or by immersion in a solution of the silane in an anhydrous organic solvent like toluene. The reaction involves the formation of a covalent bond between the silicon atom of the silane and the oxygen of the surface hydroxyl group, releasing hydrochloric acid (HCl) as a byproduct. In solution-phase reactions, a base such as triethylamine may be added to neutralize the HCl.
- **Post-Treatment Washing and Curing:** After the reaction, the substrate is rinsed with an anhydrous solvent (e.g., toluene) to remove any unreacted silane. A final curing step, often involving heating in an oven, is typically performed to stabilize the newly formed self-assembled monolayer.

Safety Precautions: **Chloro(dimethyl)octylsilane** is a hazardous material that is flammable and corrosive.^[1] It reacts with water and other protic solvents, releasing hydrochloric acid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.

Conclusion

Chloro(dimethyl)octylsilane is a key enabling reagent for researchers and drug development professionals. Its well-defined chemical properties allow for the precise modification of surfaces and the synthesis of functionalized materials. A thorough understanding of its characteristics and handling requirements is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. クロロ(ジメチル)オクチルシリラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chloro(dimethyl)octylsilane: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101613#chloro-dimethyl-octylsilane-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com